

Statistical comparison of policresulen efficacy data with controls

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Compound of Interest

Compound Name: *Policresulen*

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Policresulen Efficacy: A Statistical Comparison with Controls

This guide provides a comprehensive comparison of the efficacy of **policresulen** with control treatments across different gynecological conditions. The data is compiled from clinical studies to offer researchers, scientists, and drug development professionals a clear overview of **policresulen**'s performance, supported by experimental data and methodologies.

Data Presentation

The following tables summarize the quantitative data from clinical trials comparing **policresulen** to control groups.

Table 1: Efficacy of Policresulen in Treating Cervical HPV Infection with Cervical Erosion

Efficacy Endpoint	Policresulen Solution	Control (Recombinant Human Interferon $\alpha 2b$)	Statistical Significance
HPV Negative Rate	Higher than control group	Lower than treatment group	P < 0.05
Median HPV Clearance Time	6 months (95% CI: 4.95–7.05)	8 months (95% CI: 7.31–8.69)	P < 0.05
Average HPV Clearance Time	8.34 months (95% CI: 7.39–9.31)	9.18 months (95% CI: 8.27–10.10)	P < 0.05
Effect on Cervical Erosion and Symptoms	Better than control group	Less effective than treatment group	P < 0.05

Table 2: Efficacy of Policresulen in Treating Genitourinary Syndrome of Menopause (GSM)

Efficacy Endpoint	Policresulen	Placebo	Statistical Significance
Symptom Control Efficacy	76.92% (90/117 patients)	38.59% (44/114 patients)	P = 0.003
Adequate Tolerance	91.45% of patients	92.98% of patients	P = 0.375 (not significant)

Table 3: Adverse Effects of Policresulen in Treating Genitourinary Syndrome of Menopause (GSM)

Adverse Effect	Policresulen Group Incidence	Placebo Group Incidence
Local Burning Sensation	4.27%	5.00%
Discharge of Mucosal Tissue Fragments	2.56%	1.75%
Vaginal Candidiasis	1.70%	1.75%

Experimental Protocols

Treatment of Cervical HPV Infection with Cervical Erosion

- Study Design: A controlled clinical trial involving 218 patients with cervical HPV infection and cervical erosion.[1]
- Treatment Group: 109 patients were treated with **policresulen** solution administered cervically.[1] While the specific concentration of the **policresulen** solution is not detailed in the abstract, commercially available concentrated solutions are 360 mg/g.[2] A common administration method is to apply the solution with a gauze swab for 1-3 minutes.[2]
- Control Group: 109 patients received recombinant human interferon $\alpha 2b$ vaginal effervescent capsules administered vaginally.[1] A standard dosage for this type of treatment is one tablet placed in the vagina every other day, with nine doses constituting a course of treatment.[3]
- Treatment Duration: The comparison of efficacy was conducted after three courses of treatment for both groups.[1]
- Efficacy Assessment: The primary endpoints were the rate of HPV negativity and the time to HPV clearance. The effect on cervical erosion and related symptoms was also evaluated.[1]

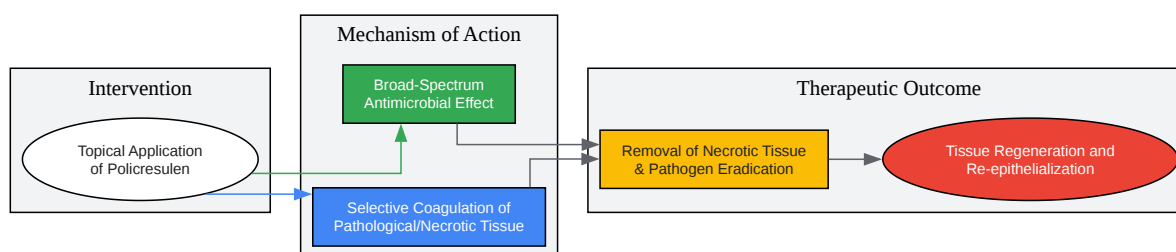
Treatment of Genitourinary Syndrome of Menopause (GSM)

- Study Design: A randomized, double-blind, placebo-controlled clinical trial involving 321 women aged 40 or older diagnosed with GSM.[4][5]

- Treatment Group: 117 women received **policresulen**.^{[4][5]}
- Control Group: 114 women received a placebo.^{[4][5]}
- Treatment Duration: The study was conducted over a 12-week follow-up period.^{[4][5]}
- Efficacy Assessment: The primary outcome was the efficacy of symptom control. While the specific assessment tool was not named in the provided text, common validated instruments for GSM include the Visual Analog Scale (VAS) for symptom severity, the Vaginal Health Index (VHI), and the Female Sexual Function Index (FSFI).^{[6][7]} Tolerance and adverse effects were also evaluated.^{[4][5]}

Mechanism of Action and Experimental Workflow Visualization

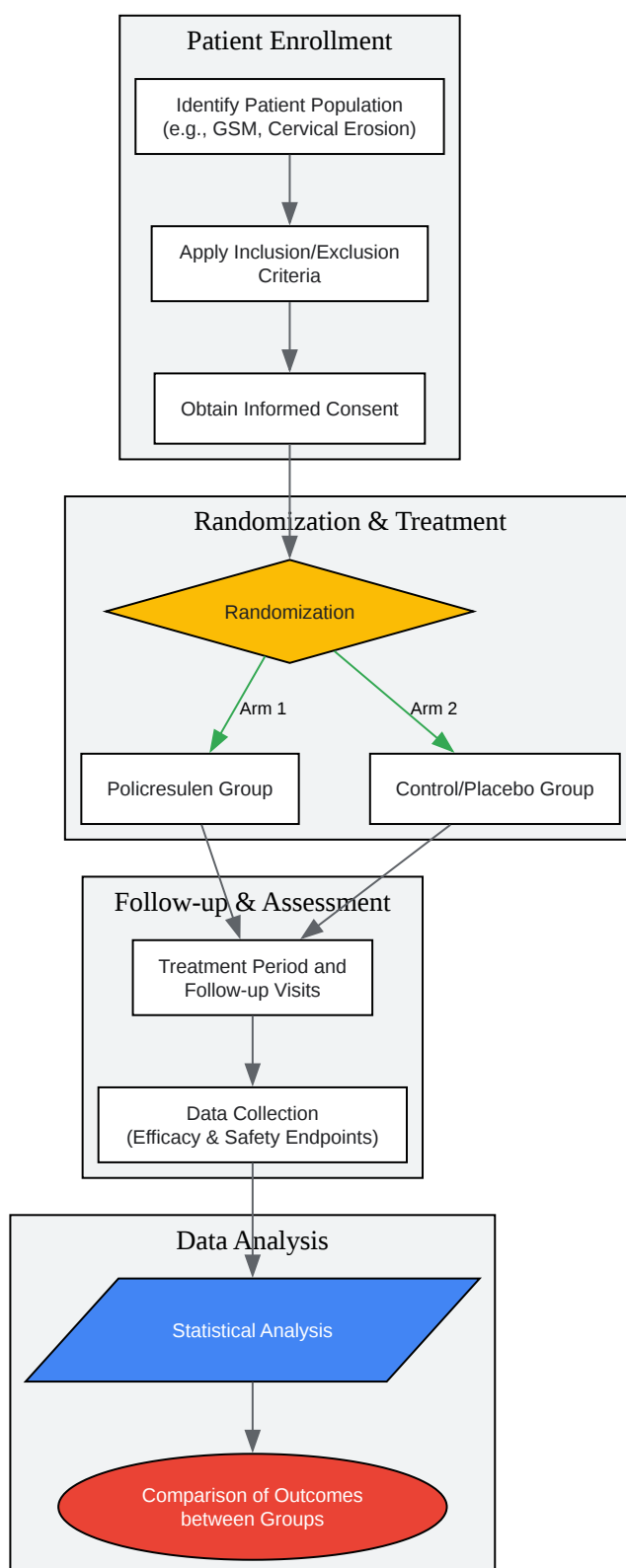
The therapeutic effects of **policresulen** are attributed to a dual mechanism of action: selective coagulation of necrotic or pathologically altered tissue and a broad-spectrum antimicrobial effect.^[8] This dual action promotes the removal of diseased tissue and pathogens, facilitating the regeneration of healthy tissue.^{[9][10]}



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Caption: Dual mechanism of action of **policresulen** leading to tissue regeneration.

The following diagram illustrates the general workflow of a randomized controlled trial for evaluating the efficacy of **policresulen**.



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